2-Methyl-2H-1-benzopyran-3-carbonitrile
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Overview
Description
2-Methyl-2H-1-benzopyran-3-carbonitrile is an organic compound with the molecular formula C11H9NO. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2H-1-benzopyran-3-carbonitrile can be synthesized through the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . This method involves the formation of a benzopyran ring system with a nitrile group at the 3-position and a methyl group at the 2-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned condensation reaction. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
2-Methyl-2H-1-benzopyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrile group plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Imino-4-methyl-2H-1-benzopyran-3-carbonitrile: Undergoes tautomerism and reacts with methylene compounds to form polyheterocyclic systems.
2,2-Dimethyl-2H-1-benzopyran-6-carbonitrile: Synthesized through a similar condensation reaction and used in the synthesis of epoxy derivatives.
Uniqueness
2-Methyl-2H-1-benzopyran-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 3-position and the methyl group at the 2-position differentiates it from other benzopyran derivatives, making it a valuable compound for various applications.
Properties
CAS No. |
57543-73-4 |
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Molecular Formula |
C11H9NO |
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-methyl-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C11H9NO/c1-8-10(7-12)6-9-4-2-3-5-11(9)13-8/h2-6,8H,1H3 |
InChI Key |
SFTWTNJNZKFQLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C#N |
Origin of Product |
United States |
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